molecular formula C21H30N2O6 B6084558 methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate

methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate

Cat. No. B6084558
M. Wt: 406.5 g/mol
InChI Key: JYQCTJPWTKMOPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate, also known as JNJ-5207852, is a small molecule inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of the endocannabinoid anandamide, which plays a role in pain management, mood regulation, and appetite control. Inhibition of FAAH has been shown to increase levels of anandamide, leading to potential therapeutic applications in pain management, anxiety, and other conditions.

Mechanism of Action

Methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate works by inhibiting the FAAH enzyme, which is responsible for the breakdown of anandamide. By inhibiting FAAH, methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate increases levels of anandamide, leading to potential therapeutic applications in pain management, anxiety, and other conditions.
Biochemical and Physiological Effects:
methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate has been shown to increase levels of anandamide in the brain and peripheral tissues, leading to potential therapeutic applications in pain management, anxiety, and other conditions. In addition, methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate has been shown to have anti-inflammatory effects in vitro and in vivo, suggesting potential applications in the treatment of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate as a research tool is its specificity for the FAAH enzyme, which allows for the selective inhibition of anandamide breakdown. However, one limitation of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate is its relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Future Directions

Future research on methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate may focus on its potential therapeutic applications in pain management, anxiety, and other conditions. In addition, further studies may explore the anti-inflammatory effects of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate and its potential applications in the treatment of inflammatory conditions. Finally, research may focus on the development of more potent and selective FAAH inhibitors with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate involves several steps, including the reaction of 3,5-dimethoxybenzoic acid with 1,2-diaminopropane to form the corresponding diamide. This intermediate is then reacted with methyl 5-oxopentanoate in the presence of triethylamine to form the final product.

Scientific Research Applications

Methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate is a potent inhibitor of FAAH, with an IC50 value of approximately 15 nM. In vivo studies have demonstrated the ability of methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate to increase levels of anandamide in the brain and peripheral tissues, leading to potential therapeutic applications in pain management, anxiety, and other conditions.

properties

IUPAC Name

methyl 5-[3-[[(3,5-dimethoxybenzoyl)amino]methyl]piperidin-1-yl]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-27-17-10-16(11-18(12-17)28-2)21(26)22-13-15-6-5-9-23(14-15)19(24)7-4-8-20(25)29-3/h10-12,15H,4-9,13-14H2,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQCTJPWTKMOPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCCN(C2)C(=O)CCCC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(3-{[(3,5-dimethoxybenzoyl)amino]methyl}-1-piperidinyl)-5-oxopentanoate

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